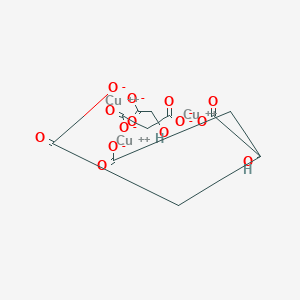
Copper citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper citrate is a coordination compound with the molecular formula C12H10Cu3O14. It is composed of three copper ions coordinated with two molecules of 2-hydroxypropane-1,2,3-tricarboxylate.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Copper citrate typically involves the reaction of copper(II) salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the coordination of copper ions with the tricarboxylate ligands .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using copper(II) sulfate and 2-hydroxypropane-1,2,3-tricarboxylic acid. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Copper citrate undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation states of copper.
Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the pH of the reaction medium.
Major Products Formed:
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Copper citrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in copper metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
作用机制
The mechanism of action of Copper citrate involves the coordination of copper ions with the tricarboxylate ligands. This coordination facilitates electron transfer processes, making the compound an effective catalyst in various chemical reactions. The copper ions can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
相似化合物的比较
Copper(II) citrate: Similar coordination compound with citrate ligands.
Copper(II) acetate: Another copper coordination compound with acetate ligands.
Copper(II) sulfate: Common copper salt used in various applications.
Uniqueness: Copper citrate is unique due to its specific coordination with 2-hydroxypropane-1,2,3-tricarboxylate ligands, which imparts distinct chemical properties and reactivity compared to other copper coordination compounds .
属性
CAS 编号 |
17263-57-9 |
|---|---|
分子式 |
C12H10Cu3O14 |
分子量 |
568.8 g/mol |
IUPAC 名称 |
tricopper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI 键 |
STDMRMREKPZQFJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
Key on ui other cas no. |
10402-15-0 3164-31-6 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





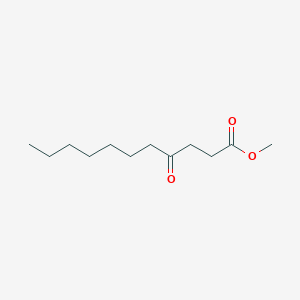
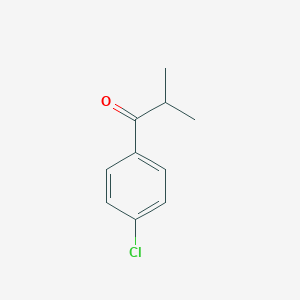



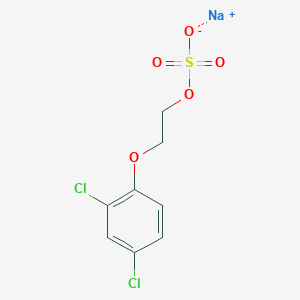
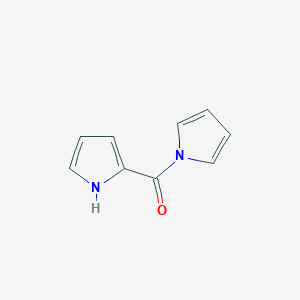

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)


